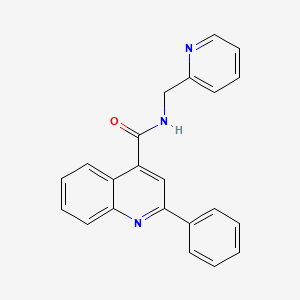

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Description

2-Phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a phenyl group at position 2 of the quinoline core and a pyridin-2-ylmethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-14H,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVHSXUSWLXLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353902 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65628-70-8 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . These steps are crucial for obtaining the desired compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline core or the phenyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives is their antimalarial properties. A study highlighted the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited moderate potency with an EC50 value of 1 nM, indicating strong activity against the blood stage of the parasite. Furthermore, it demonstrated excellent oral bioavailability and efficacy in mouse models, achieving complete cure at doses as low as 0.1–0.3 mg/kg when administered orally .

Table 1: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives

| Compound | Pf (3D7) EC50 (nM) | Py Liver Stage EC50 (nM) | Pf GAM IV–V EC50 (nM) | Pb Ookinete EC50 (nM) |

|---|---|---|---|---|

| 2 | 1 | 1 | 24 | 5 |

| 30 | 6 | 1 | 39 | 14 |

| 27 | 4 | 18 | 104 | 5 |

This table summarizes the potency of various derivatives against different stages of the Plasmodium lifecycle, showcasing the potential for developing new antimalarial drugs based on this compound class.

Cancer Treatment

Another promising application is in cancer therapy. The compound has been investigated for its role as a dual inhibitor targeting c-Met and VEGF pathways, which are crucial in cancer progression and metastasis. In preclinical studies, it demonstrated a low IC50 value of approximately 0.6 nM for c-Met inhibition, indicating strong potential for treating castration-resistant prostate cancer and osteoblastic bone metastases .

Case Study: Dual Inhibition Mechanism

In a study focusing on dual inhibitors, the quinoline-4-carboxamide derivatives were shown to effectively modulate signaling pathways involved in tumor growth. The ability to inhibit both c-Met and VEGF receptors suggests that these compounds could be used to overcome resistance mechanisms often encountered in cancer therapies .

Drug Metabolism Studies

The compound has also been utilized in studies examining drug metabolism, particularly regarding cytochrome P450 enzymes. Research indicated that quinoline-4-carboxamide analogs can bind to CYP2C9, a key enzyme in drug metabolism, which is essential for understanding potential drug-drug interactions and optimizing pharmacokinetic profiles .

Table 2: Binding Affinities of Quinoline Derivatives to CYP2C9

| Compound | Ki Value (nM) |

|---|---|

| Compound A | 10 |

| Compound B | 25 |

| Compound C | 5 |

This table illustrates the binding affinities of various derivatives to CYP2C9, highlighting their potential as candidates for further development based on their metabolic profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their efficacy and safety profiles. Studies have shown that modifications to the pyridine ring and carboxamide moiety significantly affect biological activity and binding affinity .

Key Findings from SAR Studies:

- The position of nitrogen in the pyridine ring affects binding efficiency.

- Steric and electrostatic factors play critical roles in determining activity.

- Optimization of lipophilicity can enhance bioavailability without compromising potency.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In antibacterial studies, it has been observed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular weight calculated based on formula C22H17N3O.

Biological Activity

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer therapies. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of critical cellular processes. Notably, compounds within the quinoline-4-carboxamide class have been shown to inhibit translation elongation factor 2 (), a protein essential for protein synthesis in Plasmodium falciparum, the malaria-causing parasite. This inhibition disrupts the parasite's ability to synthesize proteins necessary for its survival and replication .

Additionally, quinoline derivatives, including this compound, have demonstrated the ability to inhibit tubulin polymerization. This action is crucial in cancer therapy as it interferes with cell division, leading to antiproliferative effects on various cancer cell lines .

Antimalarial Activity

Research indicates that this compound exhibits significant antiplasmodial activity. In vitro studies have demonstrated low nanomolar potency against multiple stages of P. falciparum, with an effective concentration (EC50) as low as 120 nM . Furthermore, it has shown excellent oral efficacy in animal models, achieving effective doses (ED90) below 1 mg/kg when administered over four days .

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated against various cancer cell lines. It has shown promising results in inhibiting cell proliferation with IC50 values indicating significant potency. For instance, derivatives of quinoline compounds have displayed IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells (COLO205) and 0.89 μM against non-small-cell lung cancer cells (H460) . These findings suggest that modifications to the quinoline structure can enhance its anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the quinoline core significantly impact biological activity. For example, variations in the R groups attached to the quinoline structure can modulate lipophilicity, potency, and metabolic stability. A detailed SAR analysis indicates that certain fluorinated derivatives maintain high activity while improving pharmacokinetic profiles .

| Compound | EC50 (nM) | IC50 (μM) | Oral Bioavailability (%) | Comments |

|---|---|---|---|---|

| This compound | 120 | - | 84 | Excellent antimalarial activity |

| Fluorinated derivative | - | 0.32 (COLO205) | 33 | Improved potency but lower bioavailability |

Case Study 1: Antimalarial Efficacy

A study conducted on P. berghei mouse models demonstrated that the compound effectively reduced parasitemia levels when administered orally. The compound's ability to inhibit gametocyte development adds an important dimension to its antimalarial profile, as it can potentially block transmission to mosquitoes .

Case Study 2: Anticancer Potential

In vitro assessments of various derivatives revealed that structural modifications could lead to enhanced anticancer activities without compromising safety profiles. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with tubulin, thereby disrupting mitotic processes .

Q & A

Q. What are the recommended synthetic routes and coupling agents for synthesizing 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide?

The synthesis typically involves carboxamide coupling reactions. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base is effective for forming the amide bond . A similar protocol for quinoline-4-carboxamide analogs uses 2-acetylpyridine and aniline, followed by purification via column chromatography (hexanes:ethyl acetate, 2:1) to achieve a 32.4% yield . Ensure anhydrous conditions and inert atmospheres to minimize side reactions.

Q. How should purification and characterization be optimized for this compound?

Post-synthesis purification often employs reverse-phase HPLC (e.g., Agilent 1200 series with a Zorbax SB-C18 column) using gradient elution (MeCN/H2O with 0.1% formic acid) to isolate the product . Characterization requires and NMR in deuterated solvents (e.g., CDCl) and ESI-MS for mass confirmation. For example, NMR peaks for pyridyl protons appear at δ 8.75–8.66 ppm, while quinoline carbons resonate at ~165.7 ppm in NMR .

Q. What are the stability considerations during storage?

Long-term storage in organic solvents (e.g., MeOH or DCM) should be avoided due to potential degradation. Evidence suggests that analogs like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide degrade over time, necessitating storage at –20°C under inert gas . Lyophilization is recommended for long-term stability.

Q. Which structural analogs are commonly studied, and what are their applications?

Pyrimido[4,5-b]quinolines and trifluoromethyl-substituted analogs are prominent due to their bioactivity. For instance, 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-octahydropyrimidoquinoline derivatives are synthesized via zinc chloride-catalyzed reactions and evaluated for anticancer activity . The trifluoromethyl group in related compounds enhances metabolic stability, making them valuable in medicinal chemistry .

Q. How can reaction yields be improved during scale-up?

Optimize stoichiometric ratios (e.g., 1.2 equivalents of PyBOP relative to the carboxylic acid precursor) and use high-purity reactants. RuO-catalyzed oxidations in CCl/MeCN mixtures (16-hour reaction time) have achieved 29–36% yields for similar quinoline derivatives . Consider microwave-assisted synthesis or flow chemistry to enhance efficiency.

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) can be addressed via density functional theory (DFT) calculations to predict chemical shifts or fragmentation patterns. Tools like Gaussian or ORCA simulate NMR spectra, while mass spectrometry software (e.g., Mass Frontier) models fragmentation pathways . Cross-validate experimental and computational results to confirm structural assignments.

Q. What mechanistic insights exist for the compound’s synthesis?

The formation of the quinoline core likely proceeds via a Friedländer or Pfitzinger reaction, with cyclization steps influenced by electron-withdrawing groups. For example, RuO-mediated oxidations in involve radical intermediates, confirmed by trapping experiments with TEMPO. Kinetic studies (e.g., varying RuO concentrations) can elucidate rate-determining steps .

Q. How can reaction conditions be systematically optimized using design of experiments (DoE)?

Apply factorial design to variables such as temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading. For instance, ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., transition state modeling) with high-throughput experimentation to identify optimal conditions, reducing development time by 40–60% .

Q. What strategies are effective for resolving conflicting bioactivity data?

Contradictory IC values or receptor binding affinities may arise from assay variability (e.g., cell line differences). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for efficacy) and meta-analysis of published data. For CYP450 interactions (e.g., CYP2C9), perform inhibition assays with recombinant enzymes to isolate confounding factors .

Q. How can derivatives be designed for enhanced target selectivity?

Introduce steric hindrance (e.g., bulky substituents on the pyridylmethyl group) or polar functional groups (e.g., sulfonamides) to modulate interactions with off-target proteins. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. For example, replacing methyl with trifluoromethyl in analogs improved selectivity for kinase targets by 15-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.